N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a (4-fluorophenyl)methyl group at position 3 and an acetamide-linked 5-chloro-2-methylphenyl moiety. The compound’s design integrates chloro and fluoro substituents to modulate electronic properties, lipophilicity, and target binding.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O3S/c1-13-2-5-15(23)10-17(13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-3-6-16(24)7-4-14/h2-10,18,20H,11-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJXNFUSSXFOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide (CAS Number: 1252893-58-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety. Its molecular formula is with a molecular weight of 459.9 g/mol. The presence of both chloro and fluoro substituents on the aromatic rings enhances its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClFN3O3S |
| Molecular Weight | 459.9 g/mol |
| CAS Number | 1252893-58-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 5-chloro-2-methylaniline and 4-fluorobenzyl chloride. The key steps include:
- Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions that form the pyrimidine ring.
- Oxamide Linkage Formation : The oxamide functional group is formed through the reaction with oxalyl chloride in the presence of a base like triethylamine.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes and receptors. Potential mechanisms include:
- Inhibition of Kinases : Similar compounds have shown activity against MEK1/2 kinases, which are crucial in cancer cell proliferation pathways.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals.
Case Studies and Research Findings
-
Anticancer Activity : A study evaluated the effects of compounds structurally similar to this compound on various cancer cell lines. Results indicated significant growth inhibition at low concentrations (IC50 values ranging from 0.3 µM to 1.2 µM) in leukemia cell lines MV4-11 and MOLM13 .
- Table 1: Inhibition Concentrations for Different Cell Lines
Cell Line IC50 (µM) MV4-11 0.3 MOLM13 1.2 - Metabolic Studies : Research on the in vitro metabolism of related compounds revealed extensive metabolism in animal models but limited metabolism in human liver microsomes. This suggests potential differences in efficacy and safety profiles across species .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. For example, similar thieno[3,2-d]pyrimidine derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB 231) and displayed IC50 values indicating potent activity against these cells .
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may act as an inhibitor of key inflammatory enzymes. The potential for acting as a 5-lipoxygenase (5-LOX) inhibitor has been highlighted in computational studies, suggesting its utility in treating inflammatory diseases .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Intermediate Compounds : Starting from commercially available precursors.
- Reaction Conditions : Utilizing solvents such as dichloromethane and catalysts like palladium to enhance yields.
Industrial production may leverage continuous flow reactors to improve efficiency and scalability of synthesis processes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the cytotoxic effects of a related thieno[3,2-d]pyrimidine derivative on various cancer cell lines. The results indicated that these compounds could be further optimized for enhanced efficacy against resistant cancer types .
Case Study 2: Molecular Docking Studies
In silico studies have provided insights into the binding affinities of the compound to target proteins involved in inflammation. These findings suggest pathways for further development as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Role of Fluorine : Fluorine substituents in the target compound and analogues (e.g., ) improve metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
Chloro Groups : Chloro substituents (e.g., 5-chloro-2-methylphenyl) enhance electrophilicity, facilitating interactions with nucleophilic residues in target proteins .
Core Flexibility: Thienopyrimidine cores () offer rigidity for target selectivity, while pyrimidine () or triazole () systems provide versatility in binding modes.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide?
- Methodology : A common approach involves multi-step condensation reactions. For example, the thienopyrimidinone core can be synthesized via cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions. The acetamide side chain is introduced via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride intermediates). Reaction monitoring via TLC and purification via column chromatography are critical .
- Key Considerations : Optimize reaction temperature (typically 80–120°C) and solvent polarity (DMF or DCM) to improve yields. Use anhydrous conditions to avoid hydrolysis of intermediates .
Q. How can the structural identity of this compound be confirmed?
- Analytical Techniques :
- X-ray crystallography (for definitive confirmation of stereochemistry and bond lengths; requires high-purity crystals) .
- NMR spectroscopy : Compare H/C NMR shifts with analogs (e.g., aromatic protons at δ 7.2–8.6 ppm, carbonyl signals at δ 165–175 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Methods :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Cytotoxicity studies (MTT assay) on cell lines relevant to the hypothesized therapeutic area.
Advanced Research Questions
Q. How can synthetic yields be improved for the thieno[3,2-d]pyrimidinone core?
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and enhance regioselectivity .
- Introduce protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization .
- Troubleshooting : Low yields (<50%) may result from incomplete dehydration; employ molecular sieves or azeotropic distillation with toluene .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Root Cause Analysis :
- Pharmacokinetics : Evaluate metabolic stability (e.g., microsomal assays) to identify rapid degradation in vivo.
- Solubility : Measure logP values (e.g., >3 indicates poor aqueous solubility) and consider prodrug strategies .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
- Modeling Approaches :
- Docking simulations (AutoDock Vina) to predict binding affinities with target proteins.
- QSAR models : Use descriptors like Hammett constants (σ) for substituents to correlate electronic effects with activity .
Q. How can researchers address discrepancies in crystallographic data for related analogs?
- Data Reconciliation :
- Compare unit cell parameters (e.g., space group P2/c vs. C2/c) to identify polymorphic variations .
- Validate hydrogen bonding patterns (e.g., N–H···O interactions in the acetamide moiety) using Hirshfeld surface analysis .
Methodological Tables
Key Challenges and Recommendations
- Synthetic Complexity : The fluorophenyl-thienopyrimidinone scaffold requires strict anhydrous conditions to prevent hydrolysis.
- Biological Variability : Use standardized assay protocols (e.g., ATP concentrations in kinase assays) to minimize inter-lab variability.
- Data Reproducibility : Deposit crystallographic data in public repositories (e.g., CCDC) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
